molecular formula C43H59N3O19 B13782178 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate CAS No. 68360-95-2

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate

Cat. No.: B13782178
CAS No.: 68360-95-2
M. Wt: 921.9 g/mol
InChI Key: MYTFFQYNMBERPG-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate typically involves multiple stepsCommon reagents used in these reactions include chlorotrimethylsilane, methanol, and other organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Safety measures and waste management protocols are also crucial in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include chlorotrimethylsilane, methanol, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

68360-95-2

Molecular Formula

C43H59N3O19

Molecular Weight

921.9 g/mol

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-2-methyl-1-(2-methylphenyl)indol-5-yl]oxyacetyl]oxyethyl-diethylazanium

InChI

InChI=1S/C31H43N3O5.2C6H8O7/c1-7-32(8-2)17-19-37-29(35)22-39-25-15-16-28-26(21-25)30(31(36)38-20-18-33(9-3)10-4)24(6)34(28)27-14-12-11-13-23(27)5;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h11-16,21H,7-10,17-20,22H2,1-6H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

MYTFFQYNMBERPG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C3=CC=CC=C3C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Origin of Product

United States

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